Glyceryl hexacosanoate
Overview
Description
Glyceryl hexacosanoate, also known as 2,3-dihydroxypropyl hexacosanoate, is an organic compound with the molecular formula C29H58O4. It is a type of ester formed from glycerol and hexacosanoic acid. This compound is typically found in various natural sources and is known for its applications in different fields, including pharmaceuticals, cosmetics, and food industries .
Mechanism of Action
Target of Action
Glyceryl hexacosanoate is a natural product that has been identified in the roots of the Senna siamea plant
Pharmacokinetics
It has been noted that this compound, along with other compounds isolated from senna siamea, displayed drug-likeness predictions
Result of Action
Given the antibacterial and antioxidant activities observed in compounds isolated from the same plant source , it is possible that this compound may have similar effects
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyceryl hexacosanoate can be synthesized through the esterification of glycerol with hexacosanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reactants are heated in large reactors, and the water formed is continuously removed to ensure a high yield of the ester. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Glyceryl hexacosanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into glycerol and hexacosanoic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the glycerol moiety, leading to the formation of various oxidized products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Glycerol and hexacosanoic acid.
Oxidation: Various oxidized derivatives of this compound.
Substitution: Ester derivatives with different nucleophiles.
Scientific Research Applications
Glyceryl hexacosanoate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard and synthetic precursor in various chemical reactions.
Biology: Investigated for its role in biological systems and its potential as a bioactive compound.
Medicine: Explored for its pharmacological properties, including its potential use in drug formulations.
Industry: Utilized in the production of cosmetics, food additives, and other industrial products due to its emulsifying and stabilizing properties
Comparison with Similar Compounds
Glyceryl hexacosanoate can be compared with other similar compounds, such as:
Glyceryl monostearate: Another ester of glycerol, but with stearic acid instead of hexacosanoic acid. It is commonly used as an emulsifier in food and cosmetics.
Glyceryl tristearate: A triester of glycerol with stearic acid, used in similar applications but with different physical properties.
Glyceryl behenate: An ester of glycerol with behenic acid, used in pharmaceuticals and cosmetics for its emollient properties.
Uniqueness: this compound is unique due to its long-chain fatty acid component, hexacosanoic acid, which imparts specific physical and chemical properties. This makes it particularly useful in applications requiring long-chain esters, such as certain industrial and pharmaceutical formulations .
Biological Activity
Glyceryl hexacosanoate, also known as glyceryl behenate, is a glyceride derived from behenic acid. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. This article reviews the existing literature on the biological activity of this compound, highlighting key findings from various studies.
Chemical Structure and Properties
This compound (C30H60O4) is a long-chain fatty acid ester formed from glycerol and behenic acid. Its molecular structure contributes to its unique physical and chemical properties, which influence its biological activities.
1. Anti-Inflammatory Activity
Several studies have investigated the anti-inflammatory effects of this compound. For instance, research has shown that long-chain fatty acid glycerides can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-1β and TNF-α.
Table 1: Summary of Anti-Inflammatory Studies
2. Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens. The compound's lipophilic nature allows it to disrupt microbial membranes, leading to cell lysis.
Table 2: Antimicrobial Efficacy
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Research indicates that this compound exhibits stronger activity against Gram-positive bacteria compared to Gram-negative bacteria, likely due to differences in membrane structure.
3. Anticancer Potential
Emerging studies suggest that this compound may possess anticancer properties. In vitro experiments have shown that this compound can induce apoptosis in cancer cell lines through the activation of caspases.
Case Study: Anticancer Activity
In a recent study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability:
- Concentration (µg/mL) : 0, 10, 50, 100
- Cell Viability (%) : 100, 85, 65, 30
The results indicate a significant reduction in cell viability at higher concentrations, suggesting potential for further development as an anticancer agent.
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, disrupting their integrity.
- Cytokine Modulation : The compound influences the expression of various cytokines involved in inflammatory responses.
- Induction of Apoptosis : this compound activates apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.
Properties
IUPAC Name |
2,3-dihydroxypropyl hexacosanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H58O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29(32)33-27-28(31)26-30/h28,30-31H,2-27H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJHAMGOPUEFRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H58O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701299457 | |
Record name | 2,3-Dihydroxypropyl hexacosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701299457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127098-14-0 | |
Record name | 2,3-Dihydroxypropyl hexacosanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127098-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydroxypropyl hexacosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701299457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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